Methyl 2-fluoro-5-hydroxybenzoate
Overview
Description
Methyl 2-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydroxyl group is at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-hydroxybenzoate can be synthesized through the esterification of 2-fluoro-5-hydroxybenzoic acid. The typical method involves the reaction of 2-fluoro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through extraction and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols or partially reduced products.
Scientific Research Applications
Chemistry: Methyl 2-fluoro-5-hydroxybenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its unique structural features.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-hydroxybenzoate is primarily related to its ability to interact with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with proteins and enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but with different substitution pattern.
Methyl 4-fluoro-2-hydroxybenzoate: Another isomer with the fluorine atom at the fourth position.
Methyl 3-fluoro-2-hydroxybenzoate: Isomer with the fluorine atom at the third position.
Uniqueness: Methyl 2-fluoro-5-hydroxybenzoate is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the second position enhances its reactivity and stability compared to other isomers .
Properties
IUPAC Name |
methyl 2-fluoro-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEWITNKCKZHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673214 | |
Record name | Methyl 2-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084801-91-1 | |
Record name | Methyl 2-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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